molecular formula C21H21BrFNO4 B8240037 8-Benzyloxy-2-Boc-6-bromo-5-fluoro-1-oxo-3,4-dihydro-1H-isoquinoline

8-Benzyloxy-2-Boc-6-bromo-5-fluoro-1-oxo-3,4-dihydro-1H-isoquinoline

Cat. No.: B8240037
M. Wt: 450.3 g/mol
InChI Key: HLKAAVBMQOXYJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Benzyloxy-2-Boc-6-bromo-5-fluoro-1-oxo-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of multiple functional groups, including tert-butyl, benzyloxy, bromo, fluoro, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(benzyloxy)-6-bromo-5-fluoro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Functional Groups: The bromo and fluoro groups can be introduced through halogenation reactions using reagents such as bromine and fluorine sources.

    Protection and Deprotection Steps: The tert-butyl and benzyloxy groups can be introduced using tert-butyl alcohol and benzyl alcohol, respectively, under appropriate reaction conditions.

    Final Coupling and Esterification: The final step involves coupling the intermediate with a carboxylate group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Benzyloxy-2-Boc-6-bromo-5-fluoro-1-oxo-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific functional groups.

    Esterification and Hydrolysis: The carboxylate group can participate in esterification and hydrolysis reactions, forming esters and carboxylic acids, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

8-Benzyloxy-2-Boc-6-bromo-5-fluoro-1-oxo-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways. Its structural features may allow it to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 8-(benzyloxy)-6-bromo-5-fluoro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. For example, the bromo and fluoro groups may enhance its binding affinity to certain targets, while the carboxylate group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 8-(benzyloxy)-6-bromo-5-fluoro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate include other isoquinoline derivatives with different substituents. Examples include:

  • Tert-butyl 8-(benzyloxy)-6-chloro-5-fluoro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Tert-butyl 8-(benzyloxy)-6-bromo-5-methyl-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Uniqueness

The uniqueness of tert-butyl 8-(benzyloxy)-6-bromo-5-fluoro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both bromo and fluoro groups, along with the tert-butyl and benzyloxy groups, makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 6-bromo-5-fluoro-1-oxo-8-phenylmethoxy-3,4-dihydroisoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrFNO4/c1-21(2,3)28-20(26)24-10-9-14-17(19(24)25)16(11-15(22)18(14)23)27-12-13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKAAVBMQOXYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1=O)C(=CC(=C2F)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.